1-(3,5-dimethylbenzoyl)-4-(diphenylmethyl)piperazine
Overview
Description
The compound “1-(3,5-dimethylbenzoyl)-4-(diphenylmethyl)piperazine” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . The “3,5-dimethylbenzoyl” and “diphenylmethyl” indicate the presence of benzene rings with different substitutions, which can greatly influence the properties and reactivity of the compound .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would consist of a piperazine ring with a 3,5-dimethylbenzoyl group attached at one nitrogen and a diphenylmethyl group attached at the other . The presence of these aromatic groups could result in interesting electronic and steric effects .Mechanism of Action
The mechanism of action of this compound is not clear without specific biological or pharmacological context. Piperazine derivatives have been studied for a variety of biological activities, including as antipsychotic, antimicrobial, and antiparasitic agents . The specific activities of this compound would depend on its interactions with biological targets, which are not known based on the current information.
Safety and Hazards
Future Directions
The study of piperazine derivatives is an active area of research due to their diverse biological activities . This particular compound could be of interest for further study, depending on its observed activities and properties. Future research could involve the synthesis of this compound, investigation of its properties and reactivity, and evaluation of its biological activity.
Properties
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(3,5-dimethylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O/c1-20-17-21(2)19-24(18-20)26(29)28-15-13-27(14-16-28)25(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-12,17-19,25H,13-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGJLTLLSHIGLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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